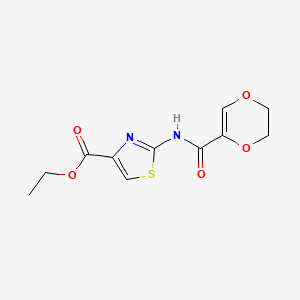

ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 5,6-dihydro-1,4-dioxine-2-amido group and at the 4-position with an ethyl ester.

Properties

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-2-17-10(15)7-6-19-11(12-7)13-9(14)8-5-16-3-4-18-8/h5-6H,2-4H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCSCRNUAIKPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=COCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Dioxine Moiety: The dioxine ring can be introduced through a Diels-Alder reaction between a suitable diene and dienophile.

Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of thiazoles, including ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate, exhibit significant anticancer properties. A study highlighted the synthesis of novel thiazole derivatives that demonstrated remarkable cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The most promising compound showed an IC50 value lower than the reference drug Harmine, indicating superior efficacy in inhibiting cancer cell proliferation .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral activity. Certain thiazole derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. This property is particularly relevant in developing therapeutic agents for diseases caused by viruses .

1.3 Dipeptidyl Peptidase-IV Inhibition

this compound has been explored for its inhibitory effects on Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and type II diabetes. Compounds exhibiting DPP-IV inhibition can serve as potential treatments for managing blood glucose levels in diabetic patients .

2.1 Antimicrobial Effects

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The structural features of this compound contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics .

2.2 Analgesic and Anti-inflammatory Effects

Some studies suggest that thiazole compounds may exhibit analgesic and anti-inflammatory properties. These effects are beneficial in treating conditions characterized by pain and inflammation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole rings and incorporation of dioxine moieties. Various synthetic pathways have been documented to enhance yield and purity while enabling modifications to improve biological activity .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The substituent at the thiazole 2-position critically modulates physicochemical properties. Key analogs include:

| Compound Name | 2-Position Substituent | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| Ethyl 2-morpholino-1,3-thiazole-4-carboxylate | Morpholino | 242.29 | 88.5–90 | 126533-95-7 |

| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | Methyl | 171.21 | 47–48 | 6436-59-5 |

| Target Compound | 5,6-Dihydro-1,4-dioxine-2-amido | Estimated ~280–300 | Not reported | Not available |

Key Observations :

- Molecular Weight: The target compound’s dihydrodioxine-amido group increases steric bulk and molecular weight compared to morpholino or methyl analogs.

- Melting Point: Morpholino derivatives exhibit higher melting points (88.5–90°C) due to hydrogen bonding, whereas methyl analogs melt at lower temperatures (47–48°C). The target’s melting point is unreported but likely intermediate due to partial polarity from the dioxine ring.

Spectroscopic Properties

Infrared (IR) Spectroscopy

- Ester C=O Stretch : Observed at 1723 cm⁻¹ in ethyl 2-(anthracene-derived)pyridine-4-carboxylate () . The target’s ester C=O is expected near 1720–1730 cm⁻¹.

- Amide N–H Stretch : Unreported for the target but anticipated at 3250–3350 cm⁻¹, similar to hydrazide N–H stretches in (3324–3256 cm⁻¹) .

Nuclear Magnetic Resonance (NMR)

- 13C NMR : Ester carbonyls in analogs resonate at 170–173 ppm () . The target’s ester and amide carbonyls may appear in this range, with slight deshielding due to the dioxine ring’s electron-donating effects.

- 1H NMR : Aromatic protons in thiazole derivatives typically resonate at 6.4–7.9 ppm (), while dioxine protons may appear upfield (δ 4.0–5.0) due to oxygen’s electronegativity .

Biological Activity

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: CHNOS. Its molecular weight is approximately 252.29 g/mol. The presence of the thiazole and dioxine moieties suggests possible interactions with various biological targets.

Research indicates that compounds with thiazole and dioxine structures often interact with critical signaling pathways in cells. Specifically, this compound may affect the Wnt/β-catenin signaling pathway , which is crucial for cell proliferation and differentiation. While the exact mode of action remains under investigation, it is hypothesized that the compound may employ electrophilic substitution to engage with biological targets.

Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown significant cytotoxicity against various cancer cell lines. One study reported that specific thiazole derivatives exhibited IC values below 2 µg/mL against human cancer cells . The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring could enhance anticancer activity.

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A-431 |

| Compound 10 | 1.98 ± 1.22 | Jurkat |

The presence of electron-donating groups in the phenyl ring was found to increase cytotoxicity significantly .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A specific compound demonstrated complete protection in animal models against seizures induced by pentylenetetrazol (PTZ), indicating potential therapeutic applications in epilepsy .

Case Studies

In a notable study focusing on thiazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities through in vitro assays. The results indicated that compounds with specific substitutions on the thiazole ring showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

Another investigation into the pharmacological profile of related compounds revealed their ability to inhibit key enzymes involved in tumor growth and metastasis, further supporting the potential use of these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via coupling reactions between a thiazole carboxylate precursor and a 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivative. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Data Table :

| Precursor | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate | EDCI/HOBt | DMF | 70–89% | >95% |

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the thiazole ring (δ 7.78 ppm for C5-H in CDCl₃) and amide linkage (δ 11.43 ppm for NH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified against theoretical values (e.g., C: 52.1%, H: 4.7%, N: 11.5%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48–72 hr incubation) .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., methoxy vs. halogen groups) to identify SAR trends .

- Mechanistic validation : Combine in vitro assays (e.g., apoptosis via Annexin V staining) with molecular docking to verify target engagement (e.g., tubulin binding) .

- Data Table :

| Derivative | Substituent | IC₅₀ (μM) MCF-7 | Assay Type | Reference |

|---|---|---|---|---|

| Parent compound | 3,4,5-Trimethoxy | 12.3 ± 1.2 | MTT | |

| 4-Fluoro analog | 4-F | 8.9 ± 0.9 | SRB |

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways or biological targets?

- Methodological Answer :

- Retrosynthetic analysis : AI-driven platforms (e.g., ASKCOS) propose routes using known thiazole and dioxine coupling reactions .

- Docking simulations : AutoDock Vina models interactions with kinase targets (e.g., EGFR), prioritizing derivatives with improved binding affinity .

- DFT calculations : Optimize transition states for key steps (e.g., amide bond formation) to guide catalyst selection .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) for enantiomer separation .

- Continuous flow systems : Improve reproducibility and reduce racemization via microreactors with precise temperature/pH control .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time quality control .

Research Design Considerations

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hr .

- Plasma stability : Use human plasma (37°C, 5% CO₂) to assess esterase-mediated hydrolysis of the ethyl carboxylate group .

- Light/temperature sensitivity : Conduct accelerated stability studies (ICH Q1A guidelines) with UPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.